molecular formula C30H20N6O3S2 B2975808 N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide CAS No. 361167-90-0

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide

Cat. No.: B2975808
CAS No.: 361167-90-0
M. Wt: 576.65
InChI Key: UIQPRRCFAGYART-UHFFFAOYSA-N
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Description

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a complex organic compound characterized by its unique structure, which includes pyridine and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and thiazole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), along with catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell growth or signaling.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide stands out due to its dual pyridine-thiazole structure, which imparts unique chemical and biological properties. This structural feature allows for diverse interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-4-[4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N6O3S2/c37-27(35-29-33-25(17-40-29)23-5-1-3-15-31-23)19-7-11-21(12-8-19)39-22-13-9-20(10-14-22)28(38)36-30-34-26(18-41-30)24-6-2-4-16-32-24/h1-18H,(H,33,35,37)(H,34,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQPRRCFAGYART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=CC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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